Articaine Impurity A is a chemical compound related to articaine, a local anesthetic widely used in dental procedures. This impurity is significant in pharmaceutical contexts, particularly concerning the quality and safety of articaine formulations. Understanding this compound involves examining its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
Articaine is synthesized from 4-methyl-3-aminothiophene-2-carboxylic acid derivatives. The impurities associated with articaine, including Articaine Impurity A, arise during its synthesis and purification processes. These impurities can affect the drug's efficacy and safety profile, making their identification and quantification crucial in pharmaceutical production.
Articaine Impurity A can be classified as a related compound or impurity of articaine. It is characterized by its structural similarity to the parent compound but differs in specific functional groups or molecular arrangements that may influence its pharmacological properties.
The synthesis of articaine typically involves several key steps:
These steps are optimized for industrial production, emphasizing high yield and simplicity in operation .
The amidation reaction typically occurs at temperatures between 45-55 °C over 22-26 hours, while the salification step occurs at 55-65 °C for 1-2 hours. The yield from these processes can reach approximately 85%, indicating efficient conversion rates .
Articaine Impurity A has a molecular formula of C14H22N2O3S, with a molecular weight of approximately 298.40 g/mol. Its structure includes a thiophene ring, which differentiates it from other local anesthetics that typically feature benzene rings .
The structural data indicates that Articaine Impurity A retains similar functional groups to articaine but varies in the arrangement or type of substituents attached to the thiophene ring.
Articaine Impurity A can participate in various chemical reactions typical for amides and carboxylic acids. These may include hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or amines.
In synthetic pathways involving articaine, impurities like Articaine Impurity A can form during side reactions or incomplete conversions during synthesis steps. Monitoring these reactions is crucial for ensuring product purity .
Articaine acts primarily as a local anesthetic by inhibiting sodium channels in neuronal membranes. This blockade prevents the propagation of action potentials in nerves, leading to loss of sensation in the targeted area.
The mechanism involves binding to the intracellular side of voltage-gated sodium channels, stabilizing them in an inactive state. This action effectively disrupts nerve signal transmission .
Articaine Impurity A is typically presented as a light gray solid with a melting point range of approximately 97-119 °C depending on its specific form and purity levels.
The compound exhibits solubility characteristics similar to other thiophene derivatives, often soluble in organic solvents like dichloromethane and dimethylformamide but less soluble in water due to its hydrophobic thiophene ring .
Relevant physicochemical data include:
Articaine Impurity A is primarily relevant in pharmaceutical research and development contexts. Its characterization is essential for ensuring the safety and efficacy of articaine formulations used in clinical settings.
Articaine Impurity A, chemically designated as Methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate, is a structurally defined organic compound with the molecular formula C₁₂H₁₈N₂O₃S and a molecular weight of 270.3 g/mol. It is formally recognized as a degradation product or synthesis intermediate of Articaine Hydrochloride, a widely used dental anesthetic. Within pharmaceutical quality control frameworks, Impurity A serves as a critical analytical reference standard for monitoring purity during Articaine manufacturing. Its detection and quantification are essential for ensuring drug safety, as impurities can alter therapeutic efficacy or indicate process deviations. The compound’s thiophene ring and ester linkage (visible in its SMILES notation: O=C(OC)C1=C(NC(CNCCC)=O)C(C)=CS1
) underpin its reactivity and potential formation pathways [1] [6].
Table 1: Key Identifiers of Articaine Impurity A
Property | Value |
---|---|
CAS Number | 1712677-79-6 (free base) |
2984442-47-7 (hydrochloride salt) | |
Synonyms | Acetamidoarticaine (EP); Articaine Related Compound A (USP) |
Molecular Formula | C₁₂H₁₈N₂O₃S |
Molecular Weight | 270.3 g/mol |
IUPAC Name | Methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate |
International pharmacopeias mandate strict control of Articaine Impurity A. The European Pharmacopoeia (EP) designates it as "Articaine Hydrochloride Impurity A," while the United States Pharmacopeia (USP) terms it "Articaine Related Compound A." Both require its identification and quantification limits to be ≤0.1% in Articaine Hydrochloride drug substances. Regulatory guidelines (ICH Q3A/B) necessitate:
Articaine Impurity A shares the core thiophene-carboxylate backbone of Articaine Hydrochloride but differs in its amide side chain. While Articaine HCl contains a propanoyl group (CH₃CH₂C(O)-) linked to the propylamine moiety, Impurity A features an acetyl group (CH₃C(O)-). This structural deviation arises from:
GDWDBGSWGNEMGJ-UHFFFAOYSA-N
) further distinguishes its stereochemistry and protonation state [1] [8] [9]. Table 2: Structural Comparison of Articaine HCl and Impurity A
Feature | Articaine HCl | Impurity A |
---|---|---|
Core Structure | 4-Methylthiophene-2-carboxylate | Identical |
Side Chain at C3 | -NH-C(O)CH(CH₃)NHC₃H₇ | -NH-C(O)CH₂NHC₃H₇ |
CAS Number (free base) | 23964-58-1 | 1712677-79-6 |
Salt Form Stability | Hydrochloride preferred | Hydrochloride available (306.81 g/mol) |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8